molecular formula C₁₄H₂₅NO₁₀ B043317 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose CAS No. 52630-68-9

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose

Cat. No. B043317
CAS RN: 52630-68-9
M. Wt: 367.35 g/mol
InChI Key: YDWJUIXDZSJZHH-MYCHVAHWSA-N
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Description

Synthesis Analysis

The synthesis of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose-related compounds involves complex organic reactions, including condensation, reductive opening, and glycosylation processes. For instance, sulfur-linked disaccharides analogs were synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine and oxirane derivatives, using 1-thio-α-L-fucopyranose derivative as a nucleophile, demonstrating the compound's inhibitory activities toward α-L-fucosidases (Hashimoto, Horito, & Shimada, 1993). Another approach developed for the synthesis of related trisaccharide derivatives involved the condensation of benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside derivatives (Rana, Barlow, & Matta, 1981).

Molecular Structure Analysis

Understanding the molecular structure of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose involves spectroscopic techniques such as NMR spectroscopy. Structural studies on similar compounds have revealed detailed insights into the pyranose ring conformation and the glycosidic linkage characteristics, which are essential for understanding the molecule's biological functions and interactions (Dorland et al., 1977).

Chemical Reactions and Properties

The chemical properties of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose are determined by its functional groups and the glycosidic bond, which influence its reactivity and interaction with other molecules. For example, transglycosylation reactions in aqueous medium catalyzed by alpha-fucosidase from Aspergillus niger have been utilized for the regiospecific synthesis of this disaccharide, highlighting its potential for synthesizing branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).

Scientific Research Applications

  • Synthesis of Branched Oligosaccharides : This compound is a crucial building block for synthesizing branched oligosaccharides, such as the Lewis(x) antigen (Vetere, Galateo, & Paoletti, 1997).

  • Inhibition of α-L-Fucosidases : It inhibits α-L-fucosidases from bovine kidney and epididymis, with Ki values ranging from 0.65 to 4.9 mM (Hashimoto, Shimada, & Horito, 1994), (Hashimoto, Shimada, & Horito, 1993).

  • Study of Blood-Group Antigenic Determinants : It is used in the study of blood-group antigenic determinants, particularly in the synthesis of Lewis a blood-group antigenic determinant and related compounds (Rana & Matta, 1983).

  • Adhesion Inhibition Studies with Helicobacter pylori : This compound is utilized in adhesion inhibition studies with Helicobacter pylori (Eklind et al., 1996).

  • Synthesis of Various Disaccharides and Trisaccharides : It is also used for the synthesis of various disaccharides and trisaccharides, contributing to the development of complex sugar structures (Piskorz, Abbas, & Matta, 1984).

  • Synthesis of Monofucosyl Heptasaccharide : The synthesized monofucosyl heptasaccharide, a derivative of this compound, is associated with a tumor-associated glycolipid defined by monoclonal antibody ACFH-18 (Nilsson & Norberg, 1990).

  • GDP-L-fucose Assay Procedure : A modified assay procedure for GDP-L-fucose, which utilizes this compound, can simultaneously monitor competing reactions and determine alpha-(1 leads to 4)-L-fucosyltransferase activity (Sykes, Rana, Barlow, & Matta, 1983).

properties

IUPAC Name

N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJUIXDZSJZHH-MYCHVAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967068
Record name 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose

CAS RN

52630-68-9
Record name 2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52630-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052630689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Reactant of Route 2
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Reactant of Route 3
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Reactant of Route 4
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Reactant of Route 5
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Reactant of Route 6
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose

Citations

For This Compound
3
Citations
C Zeng, H Lin, Z Liu, Z Liu - Journal of food science, 2019 - Wiley Online Library
… In contrast, during the albescent stages, the concentrations of several carbohydrates (d‐fructose, β‐d‐galactopyranose, 3‐O‐fucopyranosyl‐2‐acetamido‐2‐deoxyglucopyranose, …
Number of citations: 27 ift.onlinelibrary.wiley.com
P Deng, RM Higashi, AN Lane, RC Bruntz, RC Sun… - Analyst, 2018 - pubs.rsc.org
The extensive range of chemical structures, wide range of abundances, and chemical instability of metabolites present in the metabolome pose major analytical challenges that are …
Number of citations: 24 pubs.rsc.org
AL Hardaway, M Goudarzi, M Berk, YM Chung… - …, 2023 - academic.oup.com
Androgens regulate broad physiologic and pathologic processes, including external genitalia development, prostate cancer progression, and anti-inflammatory effects in both cancer …
Number of citations: 2 academic.oup.com

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